![molecular formula C17H21Cl2NO3 B12632453 2-Chloro-3-hydroxy-4-(propylaminomethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one;hydrochloride](/img/structure/B12632453.png)
2-Chloro-3-hydroxy-4-(propylaminomethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-hydroxy-4-(propylaminomethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one;hydrochloride is a synthetic compound belonging to the class of chromanone derivatives. Chromanone derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of novel therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-hydroxy-4-(propylaminomethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one;hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the chromanone core: This can be achieved through the condensation of appropriate phenolic compounds with β-keto esters in the presence of acid catalysts.
Introduction of the chloro group: Chlorination of the chromanone core can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-hydroxy-4-(propylaminomethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromanone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-hydroxy-4-(propylaminomethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one;hydrochloride has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for the development of novel therapeutic agents with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: Investigated for its effects on various biological pathways and its potential as a lead compound in drug discovery.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-hydroxy-4-(propylaminomethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing downstream signaling pathways.
Inhibiting specific enzymes: Such as kinases or proteases, leading to altered cellular functions.
Interacting with DNA or RNA: Affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-3-hydroxy-4-(propylaminomethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one;hydrochloride can be compared with other chromanone derivatives, such as:
Chroman-4-one: Lacks the chloro and aminomethyl groups, resulting in different biological activities.
Chroman-2-one: Contains a different substitution pattern, leading to variations in chemical reactivity and pharmacological properties.
Chroman-3-one: Another structural isomer with distinct biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for scientific research and drug development.
Eigenschaften
Molekularformel |
C17H21Cl2NO3 |
|---|---|
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
2-chloro-3-hydroxy-4-(propylaminomethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one;hydrochloride |
InChI |
InChI=1S/C17H20ClNO3.ClH/c1-2-7-19-9-13-15(20)14(18)8-12-10-5-3-4-6-11(10)17(21)22-16(12)13;/h8,19-20H,2-7,9H2,1H3;1H |
InChI-Schlüssel |
URAWGBHJVFBUEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCC1=C2C(=CC(=C1O)Cl)C3=C(CCCC3)C(=O)O2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


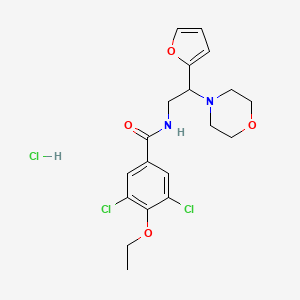
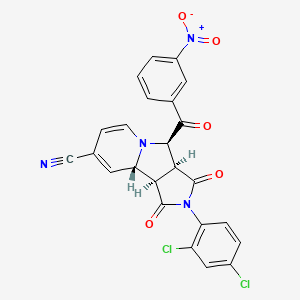
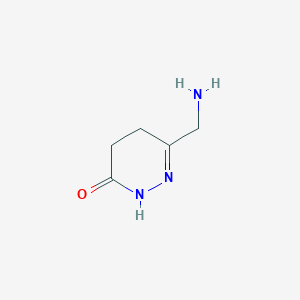
![2-Propen-1-one, 1-[3-[4-amino-6-chloro-5-[4-(3,4-dichlorophenoxy)-3-methoxyphenyl]pyrrolo[2,1-f][1,2,4]triazin-7-yl]-1-piperidinyl]-](/img/structure/B12632389.png)

![(7-methoxy-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid](/img/structure/B12632407.png)
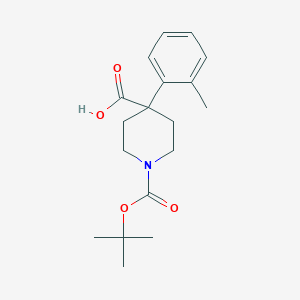

![3-(3-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632428.png)
![(6S)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12632439.png)

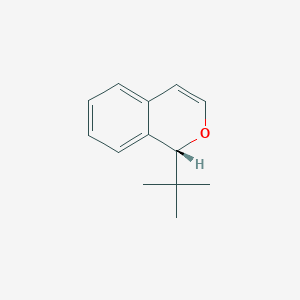
![chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide](/img/structure/B12632461.png)

